Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a pyridine ring, and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate typically involves a multi-step process. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is efficient and yields the desired pyrrolopyridine derivatives with high yields (76-94%) after simple crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and catalyst-free conditions, are often employed to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: This compound shares a similar pyridine and pyrrolopyridine core but differs in its functional groups.
4-tert-Butylpyridine: This compound has a similar pyridine ring but lacks the complex pyrrolopyridine structure.
Uniqueness
Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is unique due to its combination of a tert-butyl ester group, a pyridine ring, and a pyrrolopyridine core. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-pyridin-4-yl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-17(2,3)23-16(22)20-9-6-13-12(15(20)21)10-14(19-13)11-4-7-18-8-5-11/h4-5,7-8,10,19H,6,9H2,1-3H3 |
InChI Key |
WELXTPMCBBMWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.